molecular formula C25H22N2O4S2 B2685552 (3-Amino-5-((2-methoxyphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(p-tolyl)methanone CAS No. 892289-66-6

(3-Amino-5-((2-methoxyphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(p-tolyl)methanone

Cat. No. B2685552
CAS RN: 892289-66-6
M. Wt: 478.58
InChI Key: PFBNVADCGAUCLU-UHFFFAOYSA-N
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Description

(3-Amino-5-((2-methoxyphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(p-tolyl)methanone is a useful research compound. Its molecular formula is C25H22N2O4S2 and its molecular weight is 478.58. The purity is usually 95%.
BenchChem offers high-quality (3-Amino-5-((2-methoxyphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(p-tolyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-5-((2-methoxyphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(p-tolyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A novel compound closely related to the one , (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, was synthesized and characterized using various techniques including FTIR, NMR, and mass spectrometry. The compound was optimized using density functional theory (DFT) and analyzed for stability and intermolecular charge transfer (FathimaShahana & Yardily, 2020).

Anticancer Activity

Studies on derivatives of similar compounds have shown anticancer activities. For instance, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a related compound, displayed potent cytotoxicity against various tumor cell lines and induced G2/M phase arrest and apoptosis in leukemia cells. It was also found to bind to the colchicine site and interfere with the polymerization of microtubules (Magalhães et al., 2013).

Molecular Docking and Biological Activities

The compound (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, which shares a structural similarity, was studied for antibacterial activity through molecular docking. This approach aids in understanding the interaction of the compound with bacterial proteins (Shahana & Yardily, 2020).

Spectroscopic Properties

The electronic absorption, excitation, and fluorescence properties of compounds structurally similar to the query compound, like 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, have been investigated in various solvents. These studies provide insights into the photophysical properties of such compounds, which are relevant for potential applications in photochemistry and photophysics (Al-Ansari, 2016).

Synthesis of Novel Derivatives

The synthesis of novel Schiff bases using derivatives of compounds with similar structures, like 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, and their antimicrobial activity has been explored. Such studies contribute to the development of new therapeutic agents with potential antimicrobial properties (Puthran et al., 2019).

properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(2-methoxyanilino)thiophen-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S2/c1-16-12-14-17(15-13-16)22(28)23-21(26)24(33(29,30)18-8-4-3-5-9-18)25(32-23)27-19-10-6-7-11-20(19)31-2/h3-15,27H,26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBNVADCGAUCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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